(R)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride, also known as (2R)-2-amino-3-(4-methoxyphenyl)propanoic acid hydrochloride, is a compound with significant applications in biochemical research. Its molecular formula is , and it has a molecular weight of 231.67 g/mol. This compound is classified as an amino acid derivative and is often used in studies related to proteomics and neuropharmacology.
The synthesis of (R)-2-amino-2-(4-methoxyphenyl)propanoic acid hydrochloride can be achieved through several methods, typically involving the following steps:
These steps require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity.
The molecular structure of (R)-2-amino-2-(4-methoxyphenyl)propanoic acid hydrochloride can be represented by the following details:
COc1ccc(C[C@@H](N)C(=O)O)cc1InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-/m1/s1The compound features a chiral center at the carbon adjacent to the amino group, contributing to its enantiomeric properties .
(R)-2-amino-2-(4-methoxyphenyl)propanoic acid hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific research applications.
The mechanism of action of (R)-2-amino-2-(4-methoxyphenyl)propanoic acid hydrochloride primarily involves its role as an amino acid analog that may influence neurotransmitter systems in the brain. It has been studied for its potential effects on receptor interactions and signaling pathways associated with neurotransmitters such as dopamine and serotonin.
Research indicates that this compound may act as an inhibitor or modulator in various biochemical pathways, contributing to its relevance in neuropharmacology .
The physical and chemical properties of (R)-2-amino-2-(4-methoxyphenyl)propanoic acid hydrochloride include:
These properties are crucial for its handling and application in laboratory settings.
(R)-2-amino-2-(4-methoxyphenyl)propanoic acid hydrochloride has several important applications in scientific research:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7